molecular formula C20H19NO6 B1390382 Fmoc-threo-beta-methyl-DL-aspartic acid CAS No. 1219167-32-4

Fmoc-threo-beta-methyl-DL-aspartic acid

Cat. No.: B1390382
CAS No.: 1219167-32-4
M. Wt: 369.4 g/mol
InChI Key: FURAIDJEXKUWTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-threo-beta-methyl-DL-aspartic acid is a synthetic amino acid derivative used primarily in biochemical research. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions. The compound has the molecular formula C20H19NO6 and a molecular weight of 369.38 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-threo-beta-methyl-DL-aspartic acid typically involves the protection of the amino group with the Fmoc group, followed by the introduction of the beta-methyl group. The process generally includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This includes the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Fmoc-threo-beta-methyl-DL-aspartic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Fmoc-threo-beta-methyl-DL-aspartic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Fmoc-threo-beta-methyl-DL-aspartic acid involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Once the desired peptide or protein is synthesized, the Fmoc group is removed, allowing the amino group to participate in further biochemical interactions. The beta-methyl group can influence the conformation and activity of the resulting peptides and proteins .

Comparison with Similar Compounds

Similar Compounds

    DL-threo-beta-methylaspartic acid: Similar in structure but lacks the Fmoc protecting group.

    DL-threo-beta-hydroxyaspartic acid: Contains a hydroxyl group instead of a methyl group.

    N-acetyl-L-aspartic acid: Contains an acetyl group instead of the Fmoc group.

Uniqueness

Fmoc-threo-beta-methyl-DL-aspartic acid is unique due to the presence of the Fmoc protecting group, which makes it particularly useful in peptide synthesis. The beta-methyl group also provides distinct conformational properties that can influence the activity and stability of the synthesized peptides and proteins .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6/c1-11(18(22)23)17(19(24)25)21-20(26)27-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17H,10H2,1H3,(H,21,26)(H,22,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURAIDJEXKUWTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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